molecular formula C33H56O14 B1246062 Gingerglycolipid A

Gingerglycolipid A

Cat. No. B1246062
M. Wt: 676.8 g/mol
InChI Key: MPSGDHOYFIUPSO-MDAKJLGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gingerglycolipid A is a galactosylglycerol derivative.
Gingerglycolipid A is a natural product found in Sonchus arvensis, Zingiber officinale, and other organisms with data available.

Scientific Research Applications

1. Antihyperglycemic and Antioxidant Properties

Gingerglycolipid A, derived from Zingiber officinale (ginger), exhibits potential antihyperglycemic effects. Studies have shown that ginger and its components, including gingerglycolipid A, can reduce plasma glucose levels and have antioxidant activities. This makes it a potential phytomedicine for the treatment of diabetes through its effects on glycolytic enzymes and oxidative stress markers in diabetic conditions (Abdulrazaq et al., 2011); (Shanmugam et al., 2011).

2. Neuroprotective Effects

Ginger, including gingerglycolipid A, has shown neuroprotective effects. These effects are attributed to its antioxidant properties, which can mitigate oxidative damage in brain tissues. This suggests a potential role for gingerglycolipid A in preventing or managing diabetic complications affecting the nervous system (Shanmugam et al., 2011); (Lim et al., 2014).

3. Potential in Metabolic Syndrome Management

Studies suggest gingerglycolipid A may have beneficial effects on metabolic syndromes, including obesity and related complications. It influences lipid and carbohydrate metabolism, potentially offering a therapeutic approach for these conditions (Wang et al., 2017); (Jafarnejad et al., 2017).

4. Antimicrobial and Antibacterial Properties

Gingerglycolipid A has been identified as one of the active compounds in Zingiber zerumbet, exhibiting antibacterial properties. This indicates potential applications in the development of new antibacterial agents or treatments (Kapitan et al., 2016).

5. Anti-inflammatory and Immunomodulatory Actions

Ginger and its components, including gingerglycolipid A, demonstrate anti-inflammatory and immunomodulatory actions. These properties could be beneficial in the treatment of diseases where inflammation is a key factor (Ali et al., 2008).

properties

Molecular Formula

C33H56O14

Molecular Weight

676.8 g/mol

IUPAC Name

[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C33H56O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h3-4,6-7,9-10,22-24,26-35,37-42H,2,5,8,11-21H2,1H3/b4-3-,7-6-,10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1

InChI Key

MPSGDHOYFIUPSO-MDAKJLGTSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

synonyms

3'-O-linolenoylglyceryl 6-O-galactopyranosyl-galactopyranoside
gingerglycolipid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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